molecular formula C8H7ClN2 B8123083 3-Chloro-5-(methylamino)benzonitrile

3-Chloro-5-(methylamino)benzonitrile

Cat. No.: B8123083
M. Wt: 166.61 g/mol
InChI Key: WNRDDPYBGUZQBD-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylamino)benzonitrile is an organic compound characterized by the presence of a chlorine atom, a methylamino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylamino)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce the nitro group, forming 3-chloro-5-nitroaniline.

  • Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, yielding 3-chloro-5-aminobenzonitrile.

  • Methylation: The amino group is then methylated to form this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Chloro-5-(methylamino)benzoic acid

  • Reduction: 3-Chloro-5-(methylamino)benzylamine

  • Substitution: 3-Hydroxy-5-(methylamino)benzonitrile

Scientific Research Applications

3-Chloro-5-(methylamino)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 3-Chloro-5-(methylamino)benzoic acid

  • 3-Chloro-5-(methylamino)benzylamine

  • 3-Chloro-5-(methylamino)phenol

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Properties

IUPAC Name

3-chloro-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRDDPYBGUZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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